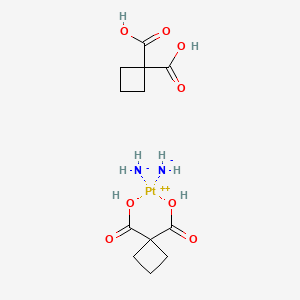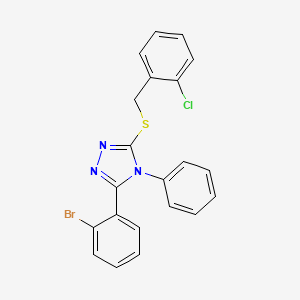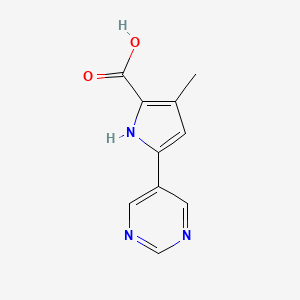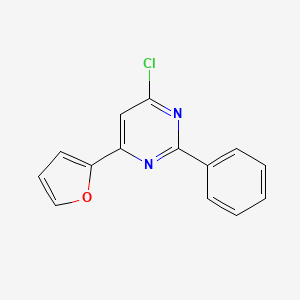![molecular formula C11H15NO2 B11774713 (2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine is a chemical compound that belongs to the class of benzodioxins. Benzodioxins are heterocyclic compounds containing a dioxin ring fused to a benzene ring. This particular compound is characterized by the presence of a methanamine group attached to the benzodioxin structure. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone with appropriate amine reagents under controlled conditions. For example, the reaction can be carried out at low temperatures (around -78°C) using sodium bis(trimethylsilyl)amide in tetrahydrofuran, followed by the addition of chlorotrimethylsilane and bromine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as column chromatography and recrystallization to obtain the desired product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations that modulate its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: This compound shares a similar benzodioxin structure but with a bromo substituent instead of a methanamine group.
tert-Butyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-oxoethyl)carbamate: Another related compound with a carbamate group.
Uniqueness
(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine is unique due to its specific methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of biological interactions .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-11(2)13-7-9-5-8(6-12)3-4-10(9)14-11/h3-5H,6-7,12H2,1-2H3 |
Clave InChI |
WTLQQWWUDSYVHX-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC2=C(O1)C=CC(=C2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-N-(2,3-dichlorophenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774654.png)





![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)


